molecular formula C11H10BrNO3 B1490472 Methyl 3-bromo-4-cyano-5-methoxyphenylacetate CAS No. 1804402-68-3

Methyl 3-bromo-4-cyano-5-methoxyphenylacetate

Cat. No.: B1490472
CAS No.: 1804402-68-3
M. Wt: 284.11 g/mol
InChI Key: UOFVICNRJGMNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-bromo-4-cyano-5-methoxyphenylacetate” is a complex organic compound. It contains several functional groups: a methyl ester group (-COOCH3), a bromo group (-Br), a cyano group (-CN), and a methoxy group (-OCH3). These functional groups are attached to a phenyl ring, which is a cyclic structure of six carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the functional groups on the phenyl ring. The presence of these groups will also influence the compound’s chemical behavior .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, we can infer some possibilities based on the functional groups. For instance, the bromo group is a good leaving group, so it might be involved in substitution reactions. The cyano group could undergo hydrolysis to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a cyano group might increase the compound’s polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on how this compound is used. For example, if it’s used as a pharmaceutical, the mechanism would depend on how the compound interacts with biological systems .

Future Directions

The future directions for this compound would depend on its applications. If it’s a new compound, further studies might be needed to fully understand its properties and potential uses .

Properties

IUPAC Name

methyl 2-(3-bromo-4-cyano-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10-4-7(5-11(14)16-2)3-9(12)8(10)6-13/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFVICNRJGMNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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